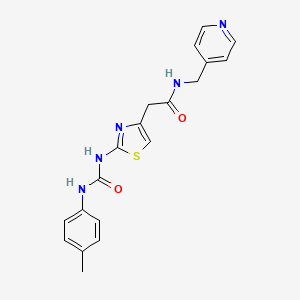

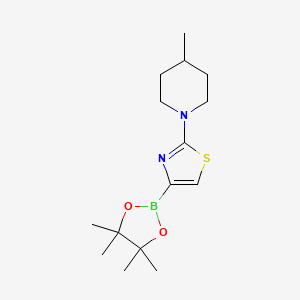

N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as PTUA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTUA is a thiazole-based compound that possesses both pyridine and urea functional groups. This compound has been synthesized through various methods and has shown promising results in scientific research.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

The exploration of structure-activity relationships within phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the investigation of various 6,5-heterocycles, aiming to improve metabolic stability. An example includes the evaluation of heterocyclic analogues as alternatives to benzothiazole rings to reduce metabolic deacetylation, showcasing the importance of such chemical frameworks in developing potent and metabolically stable therapeutic agents (Stec et al., 2011).

Synthesis and Structural Analysis

The synthesis and structural elucidation of imidazo[1,2-a]pyridine derivatives, acting as core fragments in drug molecules, highlight the significance of incorporating specific functional groups for achieving desired chemical and physical properties. Such studies facilitate understanding the molecular framework, including hydrogen bonding and intramolecular interactions, which are crucial for the compound's stability and biological activity (Chen et al., 2021).

Antiproliferative Activity

Research into the antiproliferative activity of new functionalized pyridine linked thiazole derivatives against various cancer cell lines, including liver carcinoma and breast cancer, underscores the therapeutic potential of these compounds. The synthesis of hybrids through specific spacer molecules and their subsequent evaluation for cytotoxicity provides insights into their mechanism of action and potential as cancer treatments (Alqahtani & Bayazeed, 2020).

Biological Activities and Molecular Docking Studies

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluation for various biological activities, including urease inhibition, illustrate the multifaceted applications of these compounds in medicinal chemistry. Molecular docking studies further aid in understanding the interaction between these compounds and biological targets, providing a foundation for the design of more effective inhibitors (Gull et al., 2016).

Antitumor Properties

Investigations into the antitumor activity of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives against various cancer cell lines emphasize the role of specific structural motifs in enhancing anticancer activity. Such studies are pivotal in identifying promising compounds for further development and clinical evaluation (Chena et al., 2022).

properties

IUPAC Name |

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-2-4-15(5-3-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-6-8-20-9-7-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOGJKWVXVTBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2590366.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)

![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)

![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)